AZD7545

Vue d'ensemble

Description

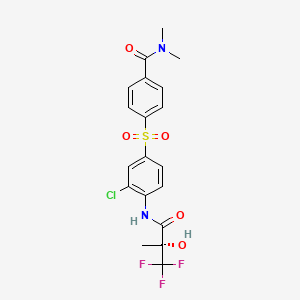

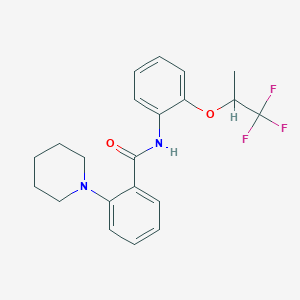

AZD7545 est un inhibiteur puissant et sélectif de la pyruvate déshydrogénase kinase 2 (PDHK2). Il s'agit d'un composé sulfone avec un cycle benzénique substitué par des groupes [4-(diméthylcarbamoyl)phényl]sulfonyle, chloro et [(2R)-3,3,3-trifluoro-2-hydroxy-2-méthylpropanoyl]amino aux positions 1, 3 et 4, respectivement . Ce composé est connu pour sa capacité à inhiber la PDHK2 avec une CI50 de 6,4 nM et la PDHK1 avec une CI50 de 36,8 nM .

Applications De Recherche Scientifique

L'AZD7545 a un large éventail d'applications en recherche scientifique, notamment:

Mécanisme d'action

L'this compound exerce ses effets en inhibant la pyruvate déshydrogénase kinase 2. Cette inhibition empêche la phosphorylation et l'inactivation du complexe de la pyruvate déshydrogénase, conduisant à une augmentation de l'activité de la pyruvate déshydrogénase. L'augmentation de l'activité de la pyruvate déshydrogénase améliore la conversion du pyruvate en acétyl-CoA, favorisant le métabolisme oxydatif et réduisant les taux de glucose . Les cibles moléculaires impliquées comprennent la sous-unité E1 du complexe de la pyruvate déshydrogénase et le site de liaison du domaine lipoyle de la pyruvate déshydrogénase kinase 2 .

Mécanisme D'action

Target of Action

AZD7545 is a potent, competitive, and selective inhibitor of Pyruvate Dehydrogenase Kinase 2 (PDHK2) . PDHK2 is one of the four isoforms of Pyruvate Dehydrogenase Kinases (PDHKs) that play a crucial role in the regulation of glucose metabolism . PDHKs control the rate of glucose oxidation by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase (PDH) enzyme .

Mode of Action

This compound inhibits PDHK2 by disrupting the interaction between the inner lipoic acid domain of PDHK2 and the dihydrolipoamide acetyltransferase component of the Pyruvate Dehydrogenase Complex (PDC) . This interaction results in the inhibition of PDHK2 activity, thereby preventing the phosphorylation and subsequent inactivation of the PDH enzyme .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glycolytic pathway . PDH, the enzyme that this compound indirectly activates, plays a key role in this pathway. It catalyzes the decarboxylation of pyruvate, converting it to acetyl-CoA . Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, linking glycolysis to the TCA cycle and ATP generation .

Result of Action

The primary molecular effect of this compound is the activation of the PDH enzyme, which leads to an increase in the rate of glucose oxidation . On a cellular level, this can lead to changes in energy metabolism. For instance, this compound has been shown to suppress the growth of cells harboring BRAF and NRAS mutations, as well as in inhibitor-resistant human melanoma .

Analyse Biochimique

Biochemical Properties

AZD7545 interacts with PDHK, specifically PDHK2 . In the presence of PDHK2, this compound increases the activity of pyruvate dehydrogenase (PDH) with an EC50 value of 5.2 nM . This interaction results in the activation of PDH, which is a key enzyme controlling the rate of glucose oxidation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In rat hepatocytes, the rate of pyruvate oxidation was stimulated 2-fold (EC50 105 nM) in the presence of this compound . Furthermore, this compound treatment resulted in an increase in PDK2 protein levels . It also has been shown to suppress cell growth in tumor cells harboring KRAS mutations .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the lipoyl-binding pocket of PDHK1 and PDHK2 . This interaction results in the inhibition of PDHK1 and PDHK2 activities by aborting kinase binding to the pyruvate dehydrogenase complex (PDC) scaffold . Paradoxically, this compound at saturating concentrations robustly increases scaffold-free PDK3 activity, similar to the inner lipoyl domain .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have temporal effects. For instance, a single dose of this compound to Wistar rats increased the proportion of liver PDH in its active, dephosphorylated form in a dose-related manner . Moreover, this compound treatment twice daily for 7 days markedly improved the 24-h glucose profile, by eliminating the postprandial elevation in blood glucose .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A single dose of 10 mg/kg of this compound significantly elevated muscle PDH activity in obese Zucker rats . Moreover, this compound treatment twice daily for 7 days markedly improved the 24-h glucose profile in these rats .

Metabolic Pathways

This compound is involved in the regulation of the pyruvate dehydrogenase complex (PDC), which links glycolysis to the tricarboxylic acid cycle . By inhibiting PDHK, this compound activates PDH, thereby increasing the rate of glucose oxidation .

Subcellular Localization

The subcellular localization of this compound is likely within the mitochondria, given its role in regulating PDH, a mitochondrial enzyme . Specific details about its localization within the mitochondria or other organelles are not provided in the search results.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

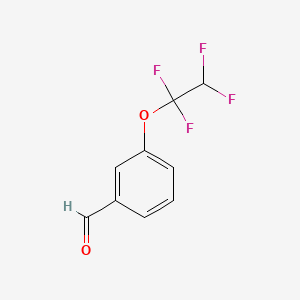

La synthèse de l'AZD7545 implique plusieurs étapes, commençant par la préparation du cycle benzénique substitué par les groupes fonctionnels nécessaires. Les étapes clés comprennent:

Formation du groupe sulfone: Ceci implique la réaction d'un dérivé benzénique avec un chlorure de sulfonyle en présence d'une base.

Introduction du groupe chloro: Ceci peut être réalisé par des réactions de chloration utilisant des réactifs comme le chlorure de thionyle.

Attachement du groupe trifluorométhylpropanamide: Cette étape implique la réaction du dérivé benzénique avec un dérivé trifluorométhylpropanamide dans des conditions appropriées.

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés. Les principaux facteurs à prendre en compte sont le choix des solvants, le contrôle de la température et les méthodes de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

L'AZD7545 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Le groupe sulfone peut subir des réactions d'oxydation dans des conditions spécifiques.

Réduction: Le groupe trifluorométhylpropanamide peut être réduit pour former différents dérivés.

Substitution: Le groupe chloro peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions communs

Oxydation: Des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction: Des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.

Substitution: Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe sulfone peut conduire à la formation de sulfoxydes, tandis que la réduction du groupe trifluorométhylpropanamide peut produire des dérivés amines .

Comparaison Avec Des Composés Similaires

Composés similaires

Dichloroacétate (DCA): Un autre inhibiteur de la pyruvate déshydrogénase kinase, mais il est moins sélectif que l'AZD7545.

Radicicol: Un produit naturel qui inhibe la pyruvate déshydrogénase kinase mais a un mécanisme d'action différent.

Unicité de l'this compound

L'this compound est unique en raison de sa grande sélectivité et de sa puissance pour la pyruvate déshydrogénase kinase 2. Il a une valeur de CI50 plus faible pour la pyruvate déshydrogénase kinase 2 par rapport aux autres inhibiteurs, ce qui en fait un outil précieux pour l'étude de l'inhibition spécifique de cette kinase .

Propriétés

IUPAC Name |

4-[3-chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF3N2O5S/c1-18(28,19(21,22)23)17(27)24-15-9-8-13(10-14(15)20)31(29,30)12-6-4-11(5-7-12)16(26)25(2)3/h4-10,28H,1-3H3,(H,24,27)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDZLJHKVNTQGZ-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025839 | |

| Record name | 4-[3-Chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252017-04-2 | |

| Record name | 4-[3-Chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 4-[(3-Chloro-4-{[(2r)-3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoyl]amino}phenyl)sulfonyl]-N,N-Dimethylbenzamide (AZD7545)?

A1: this compound acts as a potent and selective inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2). [, , , , , ] By inhibiting PDHK2, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). This leads to increased PDC activity, promoting the conversion of pyruvate to acetyl-CoA, a crucial step in glucose oxidation and energy production within the mitochondria. [, , , ]

Q2: How does the inhibition of PDHK2 by this compound translate into potential therapeutic benefits?

A2: The activation of PDC by this compound has been shown to increase glucose uptake and reduce glucose production, particularly in skeletal muscle and liver. [] This metabolic shift makes this compound a promising candidate for the treatment of type 2 diabetes, as evidenced by improved glycemic control in preclinical models. [, ]

Q3: How does this compound compare to other PDK inhibitors like dichloroacetate (DCA)?

A3: While both this compound and DCA inhibit PDKs, they exhibit distinct pharmacological profiles. [] this compound demonstrates greater selectivity for PDHK2 compared to DCA. [, ] This selectivity translates into differing effects on downstream metabolites and potentially different clinical applications. [, , ]

Q4: Can you elaborate on the structural aspects of this compound and its binding interactions with PDHK2?

A4: Research suggests that this compound binds to a distinct site on PDHK2 compared to the ATP-binding site. [, ] Specific amino acid residues in the R domain and "cross arm" structure of PDHK2 have been identified as crucial for interaction with this compound. [] This interaction disrupts the binding of PDHK2 to the lipoyl domain of the PDC, further contributing to the enzyme's inhibition. [, ]

Q5: What is the significance of the C-terminal DW-motif in PDKs and how does it relate to this compound?

A5: The C-terminal DW-motif plays a pivotal role in the regulation of PDK activity. [, ] Studies have shown that mutations in this motif affect the conformational dynamics of PDKs and their sensitivity to inhibitors like this compound and DCA. [, ] For instance, mutations in the DW-motif of PDK4 lock the enzyme in an open conformation, reducing its sensitivity to DCA while maintaining susceptibility to this compound. []

Q6: How does this compound influence cellular metabolism, particularly in the context of cancer?

A6: In cancer cells, this compound has been shown to enhance the antitumor efficacy of oncolytic reovirus therapy. [] This effect is attributed to the compound's ability to modulate cellular metabolism by activating PDH, leading to increased oxidative stress and enhanced susceptibility to oncolysis. []

Q7: Has this compound demonstrated any effects on bone metabolism and osteoporosis?

A7: Recent studies suggest that PDK2 deficiency or inhibition by this compound can prevent ovariectomy-induced bone loss in mice. [] This protective effect is linked to the regulation of the RANKL-NFATc1 pathway during osteoclastogenesis, suggesting a potential therapeutic avenue for osteoporosis. []

Q8: What are the potential applications of computational chemistry and modeling in understanding this compound?

A8: Computational tools can provide valuable insights into the structure-activity relationship (SAR) of this compound and its analogs. [] By employing molecular modeling and simulations, researchers can explore the binding interactions of this compound with its target, predict the impact of structural modifications on its activity, and facilitate the design of novel PDK inhibitors with improved potency and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(diethylamino)ethoxy]-n-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B1666166.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1666176.png)